4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid
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Overview
Description
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as HMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied extensively in the scientific community due to its potential applications in various fields. One of the most promising applications of this compound is in cancer treatment. Studies have shown that this compound can induce differentiation in cancer cells, leading to their growth arrest and eventual death. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
In addition to cancer treatment, this compound has also been studied for its potential applications in other areas, such as wound healing, bone regeneration, and neuroprotection. Studies have shown that this compound can promote the growth and differentiation of various cell types, leading to improved tissue regeneration and repair.
Mechanism of Action
The mechanism of action of 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid is complex and not fully understood. However, it is believed that this compound exerts its effects through the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, this compound has been shown to modulate the expression of various genes involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to induce cell differentiation, leading to the formation of more specialized cell types. Additionally, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. This compound has also been shown to modulate the expression of various genes involved in inflammation and immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments is its ability to induce cell differentiation, which can be useful for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid. One area of interest is the development of new cancer treatments that incorporate this compound. Additionally, there is interest in using this compound for tissue engineering and regenerative medicine applications, such as bone and cartilage repair. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Synthesis Methods
4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid can be synthesized in a few different ways, but the most common method involves the reaction between salicylic acid and formaldehyde in the presence of a catalyst. This reaction results in the formation of this compound, which can then be isolated and purified through various techniques.
properties
IUPAC Name |
4-[[2-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-9-13-3-1-2-4-14(13)19-10-11-5-7-12(8-6-11)15(17)18/h1-8,16H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURUZONUMKKFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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